

Application Notes and Protocols for 3D Prostate Cell Culture Models

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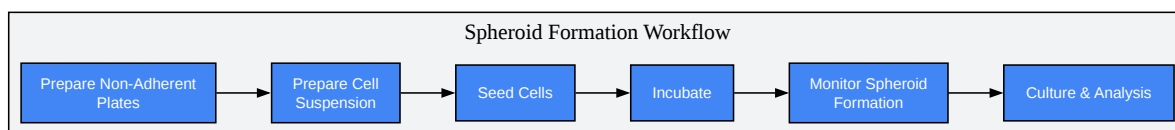
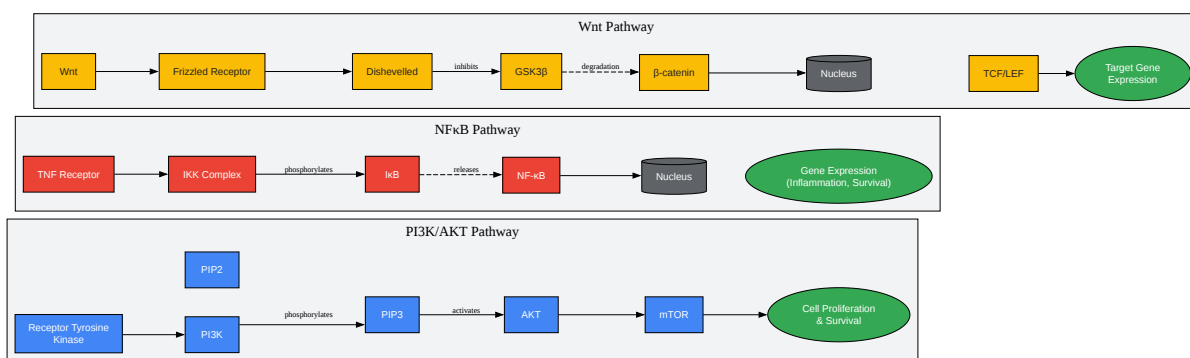
For Researchers, Scientists, and Drug Development Professionals

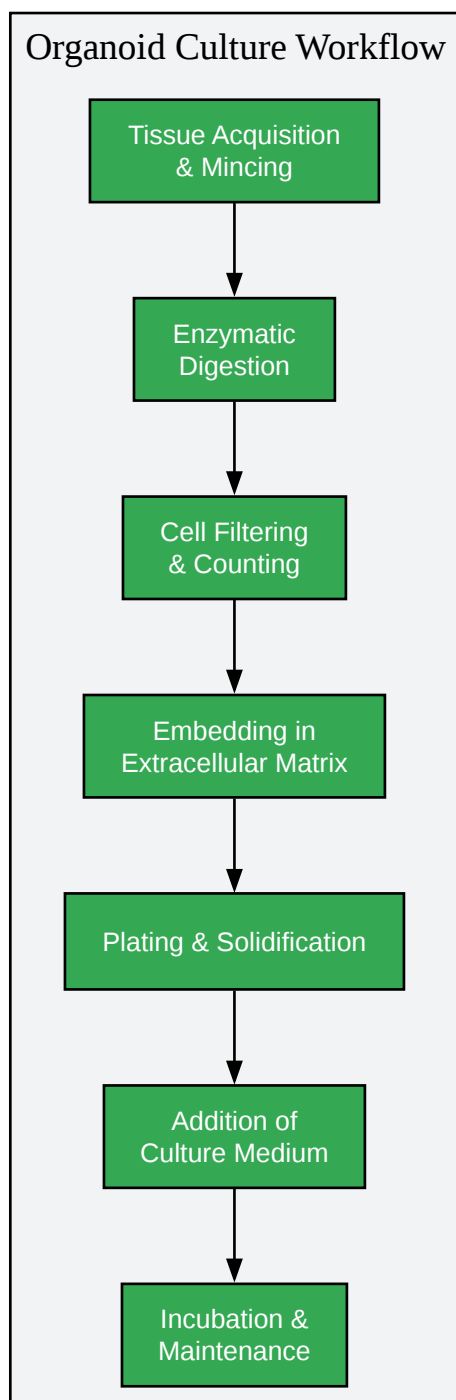
Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex in vivo microenvironment of prostate tissue and tumors compared to traditional two-dimensional (2D) monolayer cultures.^{[1][2][3][4]} These models offer a valuable platform for studying prostate cancer biology, including tumor initiation, progression, cell-cell interactions, and for conducting preclinical drug screening.^{[1][2][5][6]} By mimicking the tissue architecture and cell-matrix interactions, 3D models such as spheroids and organoids provide a more physiologically relevant context for investigating cellular signaling pathways and therapeutic responses.^{[2][5][7]} This document provides detailed protocols for the generation and analysis of prostate cancer spheroids and organoids, including co-culture systems, to facilitate research and drug development in prostate cancer.

Key Signaling Pathways in 3D Prostate Cancer Models

Several critical signaling pathways are involved in the growth and survival of prostate cancer cells in 3D models. Understanding these pathways is crucial for designing experiments and interpreting results. In 3D cultures, pathways related to lipid and steroid metabolism, as well as epigenetic regulation, are often induced.[1] Key signaling molecules identified as prominent in 3D spheroid formation include those in the PI3-Kinase/AKT, NFκB, and STAT/interferon pathways.[1]





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